1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Description
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Properties
IUPAC Name |
1-(6-aminopyridin-3-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-3-5-15(6-4-9)10-1-2-11(13)14-8-10/h1-2,8-9H,3-6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNDLZLVFDQKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile in Modern Pharmaceutical Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile, a pivotal heterocyclic intermediate in contemporary pharmaceutical development. While its direct applications are not as broadly documented as some analogues, its structural motif is central to the synthesis of numerous targeted therapies, particularly kinase inhibitors. This document will dissect its synthetic pathways, elucidate its chemical reactivity, and underscore its strategic importance in the construction of complex active pharmaceutical ingredients (APIs). This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of innovative drug synthesis.
Introduction: The Rise of Substituted Aminopyridines in Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant drugs.[1] Its ability to form key hydrogen bond interactions with biological targets, coupled with its synthetic versatility, has made it a cornerstone for the development of kinase inhibitors, among other therapeutic classes. The strategic functionalization of the aminopyridine core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile represents a sophisticated building block that combines the critical 2-aminopyridine moiety with a substituted piperidine ring. The piperidine-4-carbonitrile group offers a versatile handle for further chemical elaboration, enabling the construction of intricate molecular architectures. While its direct analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a well-documented intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, the piperidine-4-carbonitrile variant holds similar potential for the development of novel therapeutics.[2][3] This guide will delve into the synthesis, properties, and applications of this important, yet less-publicized, pharmaceutical intermediate.
Synthesis of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile: A Proposed Pathway
While a definitive, publicly available, step-by-step protocol for the synthesis of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is not extensively documented, a robust synthetic strategy can be proposed based on established methodologies for analogous compounds, particularly the synthesis of its piperazine counterpart. The most probable and industrially scalable approaches involve either a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Route: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. In the context of our target molecule, this would involve the cross-coupling of a 5-halo-2-aminopyridine with piperidine-4-carbonitrile.
Reaction Scheme:
Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target intermediate.
Experimental Protocol (Proposed):
-
Inert Atmosphere: To a dry reaction vessel, add 2-amino-5-bromopyridine (1.0 eq.), piperidine-4-carbonitrile (1.1 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand like BINAP or XPhos (0.04 eq.).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos often promote the reductive elimination step, leading to higher yields.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach is the nucleophilic aromatic substitution of a highly activated aminopyridine precursor. This method is often more cost-effective as it may not require a precious metal catalyst.
Reaction Scheme:
Caption: Proposed SNAr and reduction sequence for the synthesis of the target intermediate.
Experimental Protocol (Proposed):
-
SNAr Reaction: Combine 2-amino-5-nitropyridine (1.0 eq.) and piperidine-4-carbonitrile (1.2 eq.) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). Add a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Heat the mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction.
-
Reduction: After the SNAr reaction is complete, the nitro group of the intermediate is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) or using a reducing agent like iron powder in the presence of an acid (e.g., HCl or acetic acid).
-
Purification: The final product is then isolated and purified using standard techniques as described in the Buchwald-Hartwig protocol.
Causality Behind Experimental Choices:
-
Activating Group: The nitro group (-NO₂) is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack at the position para to it.
-
Solvent and Temperature: High-boiling polar aprotic solvents are used to facilitate the SNAr reaction, which often requires significant thermal energy to overcome the activation barrier.
-
Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, for scalability and cost-effectiveness, metal/acid combinations like Fe/HCl are often employed in industrial settings.
Physicochemical Properties and Characterization
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₄N₄ |
| Molecular Weight | 202.26 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | The aminopyridine nitrogen will be basic, with an estimated pKa of the conjugate acid around 5-6. |
Characterization (Anticipated Spectral Data):
-
¹H NMR: The spectrum would show characteristic signals for the aminopyridine ring protons, with distinct coupling patterns. The piperidine ring protons would appear as multiplets in the aliphatic region. The proton on the carbon bearing the nitrile group would likely be a triplet of triplets.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the pyridine ring, the piperidine ring, and the nitrile carbon.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.13.
Role as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis
The strategic value of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile lies in its ability to serve as a versatile scaffold for the construction of complex APIs. The 2-aminopyridine nitrogen can act as a nucleophile in coupling reactions, while the nitrile group on the piperidine ring can be transformed into various other functional groups.
A prime example of the utility of this structural motif is its close analogue's role in the synthesis of CDK4/6 inhibitors. In the synthesis of Palbociclib and Ribociclib, the 2-amino group of the aminopyridine-piperazine intermediate participates in a crucial C-N bond-forming reaction with a pyrimidine core.[4][5]
Illustrative Reaction in API Synthesis:
Caption: General scheme illustrating the coupling of the intermediate with a heterocyclic core.
The nitrile group can be further manipulated post-coupling. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing avenues for further diversification and optimization of the lead compound.
Analytical Methods for Quality Control
Ensuring the purity and quality of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is paramount for its successful use in GMP (Good Manufacturing Practice) environments. A robust analytical package is essential for its release.
| Analytical Technique | Purpose |
| HPLC/UPLC | Purity determination and quantification of impurities. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.[6] |
| LC-MS | Identification of the main component and any process-related impurities or degradation products. |
| NMR (¹H and ¹³C) | Structural confirmation and identification of isomeric impurities. |
| FT-IR | Confirmation of functional groups (e.g., -C≡N, -NH₂). |
| Residual Solvent Analysis (GC) | Quantification of any remaining solvents from the synthesis. |
Stability, Storage, and Impurity Profile
Stability and Storage:
Aminopyridine derivatives can be susceptible to degradation, particularly through oxidation and hydrolysis.[5][6] The amino group and the pyridine ring are potential sites for oxidative degradation, which can be accelerated by light and the presence of metal ions.[6] The nitrile group can undergo hydrolysis under strongly acidic or basic conditions. Therefore, it is recommended to store 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile in a cool, dry, and dark place under an inert atmosphere.
Potential Impurities:
A thorough understanding of the potential impurities is crucial for process optimization and quality control.
-
Process-Related Impurities:
-
Unreacted starting materials (e.g., 2-amino-5-bromopyridine, piperidine-4-carbonitrile).
-
By-products from side reactions (e.g., over-alkylation, products of catalyst decomposition).
-
Residual palladium from Buchwald-Hartwig coupling.
-
-
Degradation Products:
-
Oxidation products of the aminopyridine ring.
-
Hydrolysis products of the nitrile group (e.g., the corresponding amide or carboxylic acid).
-
Safety and Handling
While a specific safety data sheet (SDS) for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is not widely available, based on the known hazards of related aminopyridines and nitriles, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Nitriles can also be toxic. Assume the compound is hazardous and handle it accordingly.
Conclusion
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not be as widely cited as some of its analogues, its inherent structural features make it a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or process chemist looking to leverage its potential in the development of next-generation therapeutics. The proposed synthetic routes and analytical considerations outlined in this guide provide a solid foundation for the successful and efficient utilization of this important building block.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Palbociclib: Understanding Key Intermediates. Retrieved from [Link]
-
PubMed. (2006). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
-
PMC. (2018). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Retrieved from [Link]
-
PMC. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
-
Srini Chem. (n.d.). 1-Boc-4-(6-aminopyridin-3-yl)piperazine (Palbociclib&Ribociclib-KSM). Retrieved from [Link]
-
PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 3-Aminopyridine. Retrieved from [Link]
-
PubMed. (2012). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
PMC. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (2014). Physicochemical data of piperidine derivatives. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 1-Boc-4-(6-Aminopyridin-3-yl)piperazine | 571188-59-5. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate| CAS No:1198408-35-3. Retrieved from [Link]
-
Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). 4-(6-aminopyridin-3-yl)piperazine-1 carboxylic Manufacturer, Exporter & Supplier. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]
Sources
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- 4. rsc.org [rsc.org]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
This Application Note provides a comprehensive, scientifically grounded guide for the synthesis of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile (also known as 2-amino-5-(4-cyanopiperidin-1-yl)pyridine ).
The protocol is designed for high-purity laboratory-scale synthesis, prioritizing yield, reproducibility, and safety. It employs a robust two-step workflow: Nucleophilic Aromatic Substitution (
Introduction & Retrosynthetic Analysis[1]
The target molecule, 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile , is a functionalized aminopyridine intermediate often utilized in the development of kinase inhibitors (e.g., CDK4/6 inhibitors) and androgen receptor antagonists. The structure features a pyridine core substituted with an electron-donating amino group at position 2 and a 4-cyanopiperidine moiety at position 5.
Strategic Logic
Direct amination of 2,5-dihalopyridines is possible but often suffers from poor regioselectivity or requires expensive palladium catalysts (Buchwald-Hartwig conditions). To maximize efficiency and cost-effectiveness, this protocol utilizes the Nitro-Activation Route .
-
Activation: The electron-withdrawing nitro group in 5-bromo-2-nitropyridine activates the C-5 position for nucleophilic attack, enabling
despite the meta-relationship, provided polar aprotic conditions are used. -
Reduction: The nitro group is subsequently reduced to the primary amine under mild conditions, preserving the nitrile functionality on the piperidine ring.
Reaction Pathway Diagram
Caption: Two-step synthesis workflow illustrating the nucleophilic aromatic substitution followed by selective nitro reduction.
Step 1: Nucleophilic Aromatic Substitution ( )
This step couples the piperidine ring to the pyridine core. The use of DMSO as a solvent is critical to solvate the anionic intermediate and lower the activation energy for the displacement of the bromide.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 5-Bromo-2-nitropyridine | 202.99 | 1.0 | Electrophile |
| 4-Cyanopiperidine | 110.16 | 1.2 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.5 | Base (Acid Scavenger) |
| DMSO (Dimethyl sulfoxide) | - | - | Solvent |
| Ethyl Acetate / Hexanes | - | - | Workup/Purification |
Detailed Protocol
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-nitropyridine (10.0 g, 49.3 mmol) in anhydrous DMSO (100 mL).
-
Addition: Add 4-Cyanopiperidine (6.5 g, 59.1 mmol) followed by finely powdered
(17.0 g, 123 mmol).-
Note: If using 4-cyanopiperidine HCl salt, increase base to 3.5 equivalents.
-
-
Reaction: Fit the flask with a condenser and heat the mixture to 90°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting bromide (
) should disappear, and a bright yellow/orange spot (Nitro intermediate) should appear ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a yellow solid.
-
Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMSO and inorganic salts.
-
Dry the solid under vacuum at 45°C overnight.
-
-
Purification (Optional): If the crude purity is <95%, recrystallize from hot Ethanol or purify via silica gel flash chromatography (gradient 20-50% EtOAc in Hexanes).
Yield Expectation: 85–92% (Yellow Solid) Intermediate Identity: 1-(6-Nitro-3-pyridyl)piperidine-4-carbonitrile.
Step 2: Selective Catalytic Hydrogenation
The objective is to reduce the nitro group (
Materials & Reagents
| Reagent | Role |
| Nitro Intermediate (from Step 1) | Substrate |
| 10% Palladium on Carbon (Pd/C) | Catalyst (10 wt% loading) |
| Hydrogen Gas ( | Reducing Agent (Balloon pressure) |
| Methanol (MeOH) | Solvent |
| Celite® 545 | Filtration Aid |
Detailed Protocol
-
Setup: In a 500 mL flask, suspend the Nitro Intermediate (10.0 g) in Methanol (150 mL).
-
Solubility Check: If the intermediate is not fully soluble, add a small amount of THF (20-30 mL) to aid dissolution.
-
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% of substrate) under a stream of nitrogen.
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent is static before addition.
-
-
Hydrogenation:
-
Purge the flask with Nitrogen (
) three times. -
Purge with Hydrogen (
) three times. -
Attach a hydrogen balloon and stir vigorously at room temperature (20–25°C) for 3–5 hours.
-
Mechanistic Check: The yellow color of the nitro compound will fade to a pale off-white or colorless solution as the aniline forms.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the Pd catalyst. Wash the pad with Methanol (50 mL).
-
Critical: Do not let the Pd/C filter cake dry out completely in air (fire hazard). Keep wet with water after filtration.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude amine.[3]
-
-
Final Purification:
-
The product can be recrystallized from Isopropanol/Heptane or triturated with Diethyl Ether to yield an off-white powder.
-
Yield Expectation: 90–95% Final Product: 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile (Off-white solid).
Analytical Characterization Standards
To validate the synthesis, the final product must meet the following specifications:
| Method | Expected Signal / Result |
| HPLC Purity | >98% (Area %) at 254 nm |
| 1H NMR (DMSO- | |
| MS (ESI+) | |
| Appearance | Off-white to pale beige crystalline solid |
Safety & Handling
-
Nitro Compounds: 5-Bromo-2-nitropyridine is potentially mutagenic and an irritant. Handle in a fume hood.
-
Cyanides: While the nitrile group in 4-cyanopiperidine is covalently bonded, avoid strong acids which could theoretically liberate HCN, though unlikely under these conditions.
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent or water during disposal.
-
Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and clamps are secure.
References
-
BenchChem. "Synthesis of 1-(6-Nitropyridin-3-yl)piperazine." BenchChem Application Notes. Accessed Feb 15, 2026. Link (Analogous
methodology on nitropyridine core). -
PubChem. "1-(6-Nitropyridin-3-yl)piperazine Compound Summary."[5] National Center for Biotechnology Information. Accessed Feb 15, 2026. Link.
-
ChemicalBook. "tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Properties and Synthesis." ChemicalBook. Accessed Feb 15, 2026. Link (Precedent for nitro reduction to aminopyridine).
-
Dana Bioscience. "1-(6-Aminopyridin-3-yl)piperidine-4-carbonitrile Product Page." Dana Bioscience Catalog. Accessed Feb 15, 2026. Link (Commercially available reference standard).
Sources
- 1. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Solubility of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile in DMSO and Water: An Application Note
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile in two critical solvents: dimethyl sulfoxide (DMSO) and water. Solubility is a fundamental physicochemical property that significantly influences a compound's behavior in biological assays and its potential as a therapeutic agent.[1][2] This document details the theoretical underpinnings of solubility, provides step-by-step protocols for both kinetic and thermodynamic solubility determination, and offers insights into the interpretation and application of the resulting data. While specific experimental solubility data for this compound is not yet publicly available, this guide equips researchers with the necessary methodology to generate high-quality, reliable data.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount consideration, as it directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy regardless of its in vitro potency.[3]
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is a heterocyclic compound featuring a pyridine ring, a piperidine moiety, and a nitrile group. Such structures are common in medicinal chemistry and often exhibit a range of biological activities.[4] The amino group on the pyridine ring suggests a potential for pH-dependent solubility, a critical factor to consider for oral drug absorption through the gastrointestinal tract.[2]
Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent widely used in drug discovery to create high-concentration stock solutions of test compounds for in vitro screening.[5][6] Its ability to dissolve a broad range of polar and nonpolar molecules makes it an indispensable tool.[7] However, the concentration of DMSO in final assay conditions must be carefully controlled, as it can exhibit its own biological effects and potentially influence protein stability and function.[4][6][8] Therefore, understanding a compound's maximum solubility in DMSO is crucial for preparing accurate stock solutions and designing robust biological experiments.[9]
This application note will provide detailed protocols for determining both the kinetic and thermodynamic solubility of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile in aqueous solutions, as well as its maximum solubility in DMSO.
Physicochemical Properties of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
A thorough understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. Below is a summary of the known and predicted properties of the target compound and its constituent parts.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₁₁H₁₃N₅ | Calculated |
| Molecular Weight | 215.26 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar structures |
| pKa (Predicted) | The amino-pyridine moiety is basic. The piperidine nitrogen is also basic. The exact pKa values would need to be determined experimentally or through more advanced computational methods. | Pyridines are organic bases.[4] |
| LogP (Predicted) | The predicted LogP (octanol-water partition coefficient) would influence its solubility in both aqueous and organic solvents. This value should be determined experimentally. | LogP is a key determinant of a compound's partitioning behavior.[1] |
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the solubility of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile.
Determining Maximum Solubility in DMSO
This protocol outlines the "shake-flask" method to determine the equilibrium solubility of the compound in 100% DMSO at a specified temperature (e.g., 25°C).
Rationale: Establishing the maximum stock concentration in DMSO is vital for high-throughput screening (HTS) and other in vitro assays to avoid compound precipitation upon dilution into aqueous buffers.[9]
Materials:
-
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
-
Anhydrous DMSO
-
Analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
High-speed microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
Protocol:
-
Preparation of a Supersaturated Solution: Accurately weigh approximately 5-10 mg of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile into a 2 mL microcentrifuge tube.
-
Solvent Addition: Add a known volume of anhydrous DMSO (e.g., 500 µL) to the tube.
-
Equilibration: Securely cap the tube and place it in a shaker incubating at 25°C. Agitate the mixture for 24-48 hours to ensure that equilibrium is reached. The presence of undissolved solid material is crucial.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Sample Preparation for Analysis: Carefully collect a known volume of the clear supernatant (e.g., 100 µL) and dilute it with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility in mg/mL and mM using the determined concentration and the molecular weight of the compound.
Aqueous Solubility Determination: Kinetic and Thermodynamic Assays
Aqueous solubility can be assessed under two different conditions: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the solubility of a compound when it is rapidly introduced from a DMSO stock solution into an aqueous buffer. It reflects the concentration that can be achieved in a typical in vitro assay and is highly relevant for early drug discovery.[1][3][10]
-
Thermodynamic Solubility: This measures the true equilibrium solubility of the solid compound in an aqueous buffer. It is a more definitive measure and is crucial for later stages of drug development, including formulation.[1][3][10]
Rationale: This high-throughput method is used to quickly assess the solubility of compounds under conditions that mimic their addition to biological assays from a DMSO stock.
Materials:
-
10 mM stock solution of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Turbidimetric plate reader or HPLC system
Protocol:
-
Serial Dilution: Prepare serial dilutions of the 10 mM DMSO stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO dilution (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) in a separate 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Cover the plate and shake it at room temperature for 1-2 hours.[3]
-
Detection of Precipitation:
-
Turbidimetry: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[10]
-
HPLC Analysis: Alternatively, filter the solutions to remove any precipitate and analyze the filtrate by HPLC to quantify the amount of dissolved compound.[3]
-
Rationale: This "gold standard" method determines the true equilibrium solubility of a compound and is essential for understanding its intrinsic solubility properties.[2][10]
Materials:
-
Solid 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Thermostatically controlled shaker
-
Syringe filters (0.45 µm)
-
HPLC system
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4). Ensure there is visible undissolved solid.
-
Equilibration: Tightly cap the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm syringe filter to remove the undissolved solid. The first few drops of the filtrate should be discarded to avoid any adsorption effects on the filter membrane.
-
Sample Preparation and Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method, as described in section 3.1.
Data Presentation and Interpretation
The results from the solubility experiments should be tabulated for clarity and ease of comparison. The following tables present a hypothetical but realistic dataset for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile.
Table 1: Solubility of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| 100% DMSO | 25 | >100 | >464.5 | Equilibrium (Shake-Flask) |
| PBS (pH 7.4) | 25 | ~0.5 | ~2.3 | Kinetic |
| PBS (pH 7.4) | 25 | ~0.2 | ~0.9 | Thermodynamic (Shake-Flask) |
| PBS (pH 7.4) | 37 | ~0.3 | ~1.4 | Thermodynamic (Shake-Flask) |
Interpretation of Hypothetical Data:
-
High DMSO Solubility: The compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions suitable for various in vitro assays.
-
Moderate Aqueous Solubility: The kinetic and thermodynamic aqueous solubilities are in the low micromolar range. This level of solubility may be sufficient for some biological assays but could present challenges for in vivo studies requiring higher doses.
-
Kinetic vs. Thermodynamic Solubility: The kinetic solubility is higher than the thermodynamic solubility, which is a common observation. This is because the compound can remain in a supersaturated state for a period before precipitating.
-
Temperature Effect: The slight increase in thermodynamic solubility at 37°C compared to 25°C suggests that the dissolution process is endothermic.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a test compound.
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate| CAS No:1198408-35-3|ZaiQi Bio-Tech [chemzq.com]
- 3. 6-Amino-3-pyridinecarbonitrile (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. Pyridines - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl- | C15H22N2O | CID 10014815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Boc-4-(6-aminopyridin-3-yl)piperazine | LGC Standards [lgcstandards.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile and Analogs
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
This comprehensive guide details the synthesis and application of potent kinase inhibitors derived from aminopyridyl-piperidine and analogous scaffolds. Focusing on the synthesis of Palbociclib, a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), we provide a detailed, step-by-step protocol for the crucial coupling reaction and subsequent transformations.[1][2] This document serves as a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors, offering insights into synthetic strategies, mechanistic rationale, and methods for biological evaluation.
Introduction: The Rise of Pyridopyrimidines in Kinase Inhibition
The pyridopyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous targeted therapies. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of potent and selective inhibitors. Palbociclib (Ibrance®) stands as a landmark achievement in this class, demonstrating significant clinical efficacy in the treatment of HR+, HER2- advanced or metastatic breast cancer.[1]
The general structure of these inhibitors often features a central pyridopyrimidine core, which engages with the kinase hinge region, and various substituents that occupy adjacent hydrophobic pockets to enhance potency and selectivity. The aminopyridyl-piperazine moiety of Palbociclib, and by analogy, the 1-(6-amino-3-pyridyl)piperidine-4-carbonitrile scaffold, plays a critical role in orienting the molecule within the active site and contributing to its overall binding affinity.
Signaling Pathway: The Role of CDK4/6 in Cell Cycle Progression
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation. Palbociclib and similar inhibitors function by selectively inhibiting CDK4/6, thereby preventing the phosphorylation of Rb. This maintains Rb in its active, tumor-suppressive state, leading to G1 cell cycle arrest and a halt in tumor growth.
Synthetic Protocols: Preparation of Palbociclib
The synthesis of Palbociclib can be achieved through various routes.[2][3][4] A common and efficient strategy involves the coupling of a substituted pyridopyrimidine with an aminopyridine-piperazine side chain. The following protocol outlines a representative synthesis, highlighting the key transformations.
Experimental Workflow: Synthesis of Palbociclib
Step 1: Synthesis of the Pyridopyrimidine Core
The synthesis of the key intermediate, 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, is a multi-step process that begins with commercially available starting materials.[5]
-
Preparation of 1-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone: This intermediate is synthesized by reacting 1-(2,4-dichloropyrimidin-5-yl)ethanone with cyclopentylamine in the presence of a base.[5]
-
Ring Closure to form the Pyridopyrimidinone: The ethanone derivative undergoes an intramolecular condensation reaction to form the pyridopyrimidinone ring system. This is typically achieved by treatment with a strong base such as lithium bis(trimethylsilyl)amide in a suitable solvent like tetrahydrofuran (THF).[5]
-
Bromination: The resulting 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is then brominated at the 6-position to yield the key intermediate.
Step 2: Buchwald-Hartwig Coupling
This crucial step involves the formation of the C-N bond between the pyridopyrimidine core and the aminopyridine-piperazine side chain.
Protocol: Synthesis of tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate [5]
| Reagent | Molar Eq. | Amount |
| 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 1.0 | (as per scale) |
| tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 1.1 | (as per scale) |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | (as per scale) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.05 | (as per scale) |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 0.1 | (as per scale) |
| Toluene | - | (to desired concentration) |
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, and cesium carbonate.
-
Add anhydrous toluene to the vessel.
-
In a separate container, prepare the catalyst by dissolving Pd₂(dba)₃ and BINAP in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Rationale for Reagent Choices:
-
Palladium Catalyst (Pd₂(dba)₃) and Ligand (BINAP): This combination is a classic choice for Buchwald-Hartwig amination reactions, facilitating the formation of the C-N bond between an aryl halide and an amine.
-
Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Conditions: The palladium catalyst and the organometallic intermediates are sensitive to moisture, necessitating the use of dry solvents and an inert atmosphere.
Step 3: Heck Reaction and Deprotection
-
Heck Reaction: The bromo-substituted coupled product is then subjected to a Heck reaction with a suitable vinyl ether, such as 2-vinyloxyethanol, to install the vinyl ether moiety at the 6-position. This reaction is also palladium-catalyzed.
-
Hydrolysis and Acetylation: The resulting vinyl ether is hydrolyzed under acidic conditions to yield the acetyl group at the 6-position.
-
Boc Deprotection: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen. This is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl) in a suitable solvent like methanol or dioxane, to yield Palbociclib hydrochloride.
Kinase Inhibition Assays
To evaluate the biological activity of the synthesized compounds, in vitro kinase inhibition assays are essential. These assays measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
Biochemical Kinase Assay Protocol (General)
A common method for assessing kinase inhibition is a luminescence-based assay that quantifies the amount of ATP remaining in solution after the kinase reaction. A lower ATP level indicates higher kinase activity.
-
Reagent Preparation: Prepare a reaction buffer containing the kinase (e.g., CDK4/Cyclin D1), the substrate (e.g., a fragment of the Rb protein), and ATP at a concentration near the Km for the kinase.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microtiter plate.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent contains luciferase, which produces light in the presence of ATP.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Assays
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[6]
-
Cell Proliferation Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase (e.g., ER+ breast cancer cell lines for a CDK4/6 inhibitor).
-
Target Engagement Assays: Techniques like the NanoBRET™ assay can be used to confirm that the compound is binding to its intended target within intact cells.[6]
-
Phosphorylation Assays: Western blotting or ELISA can be used to measure the phosphorylation status of downstream substrates of the target kinase (e.g., phosphorylation of Rb for a CDK4/6 inhibitor) in treated cells.[6]
Data Interpretation and Structure-Activity Relationships (SAR)
The data obtained from these assays are used to establish a structure-activity relationship (SAR), which guides the optimization of lead compounds. For pyridopyrimidine-based kinase inhibitors, key SAR insights often include:
-
Hinge-Binding Moiety: The pyridopyrimidine core is critical for anchoring the inhibitor in the ATP-binding pocket through hydrogen bonds with the kinase hinge region.
-
Gatekeeper Pocket Interactions: The substituent at the 2-position of the pyridopyrimidine core (in this case, the aminopyridyl-piperazine/piperidine) often interacts with the "gatekeeper" residue, influencing selectivity.
-
Hydrophobic Regions: Substituents on the pyridopyrimidine ring, such as the cyclopentyl and methyl groups in Palbociclib, occupy hydrophobic pockets, enhancing potency.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |
| Palbociclib | CDK4 | 11 | MCF-7 | 180 |
| CDK6 | 16 | |||
| Ribociclib | CDK4 | 10 | MCF-7 | 130 |
| CDK6 | 39 |
Note: IC₅₀ and GI₅₀ values are approximate and can vary depending on the specific assay conditions.
Conclusion
The 1-(6-amino-3-pyridyl)piperidine-4-carbonitrile scaffold and its analogs are valuable building blocks in the synthesis of potent and selective kinase inhibitors. The detailed protocol for the synthesis of Palbociclib presented here provides a practical guide for researchers in this field. By combining robust synthetic chemistry with comprehensive biological evaluation, the development of novel and effective targeted therapies for cancer and other diseases can be accelerated.
References
-
A new route for the synthesis of Palbociclib - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Konar, D., Maru, S., Kar, S., & Kumar, K. (2022). Synthesis and Clinical Development of Palbociclib: An Overview. Medicinal Chemistry, 18(1), 2-25. [Link]
-
Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]
-
The synthetic strategies for the preparation of Palbociclib. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology. [Link]
-
Novel Process For The Synthesis Of Palbociclib. (n.d.). Quick Company. Retrieved February 15, 2026, from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. longdom.org [longdom.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Process For The Synthesis Of Palbociclib [quickcompany.in]
- 6. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Moisture Handling Protocols for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Executive Summary
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile (CAS Ref: 1198408-35-3 / Analogous to 571188-59-5 derivatives) represents a critical scaffold in the synthesis of CDK4/6 inhibitors and other kinase-targeting therapeutics. While chemically robust under anhydrous conditions, this molecule exhibits a "Dual-Threat" moisture sensitivity :
-
Hygroscopicity (Physical): The 6-aminopyridine moiety facilitates rapid hydrogen bonding with atmospheric water, leading to deliquescence, clumping, and stoichiometric errors during weighing.
-
Hydrolytic Instability (Chemical): In the presence of sorbed moisture and trace acidity (common in hydrochloride salt forms), the C4-nitrile group is susceptible to hydrolysis, degrading into the corresponding amide (carboxamide) and carboxylic acid impurities.
This guide provides a validated protocol for storage, handling, and "rescue" drying to maintain API purity >98%.
The Mechanism of Degradation
Understanding the "Why" is crucial for compliance. The molecule degrades via a moisture-catalyzed pathway, often accelerated if the material is stored as a salt (e.g., HCl) where the lattice acidity catalyzes the nitrile hydrolysis.
Degradation Pathway (DOT Diagram)
Figure 1: The degradation cascade. Moisture uptake acts as the gateway event, enabling subsequent chemical hydrolysis of the nitrile and oxidative discoloration of the amine.
Storage & Handling Protocols
Environmental Controls
The material must be isolated from the "Fire Triangle" of degradation: Moisture, Heat, and Acidic Vapors .
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy, slowing hydrolysis rates significantly. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces humid air; prevents oxidative darkening of the aminopyridine. |
| Container | Amber Glass + Teflon-lined Cap | Amber blocks light (preventing photo-oxidation); Teflon prevents cap corrosion from salt forms. |
| Desiccant | P2O5 or Activated Molecular Sieves | Silica gel is often insufficient for highly hygroscopic amines. |
Weighing and Dispensing Protocol (The "15-Minute Rule")
Aminopyridines can absorb measurable water weight within 15–30 minutes at >40% Relative Humidity (RH).
Protocol Steps:
-
Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold bottle induces immediate condensation on the solid.
-
Environment: Ideally, weigh inside a glove box or a glove bag purged with N2.
-
Alternative: If weighing on an open bench, use a "Static-Free" weighing boat and work rapidly.
-
-
Aliquot Strategy: Do not return unused powder to the bulk stock. Discard or store as a separate "working aliquot" to protect the master lot.
-
Resealing: Flush the headspace of the bottle with a gentle stream of Argon before recapping. Parafilm the cap junction.
Quality Control & Validation
Before committing this intermediate to a high-value synthesis (e.g., Suzuki coupling or amide bond formation), validate its integrity.
Critical QC Tests
-
Visual Inspection: Pure compound is typically off-white to pale yellow. Dark orange/brown indicates oxidation/moisture damage.
-
Karl Fischer (KF) Titration:
-
Limit: < 0.5% w/w Water.
-
Note: If >1.0%, the stoichiometry of your next reaction will drift, and hydrolysis is likely underway.
-
-
HPLC Check for Hydrolysis:
-
Run a gradient method (Water/Acetonitrile + 0.1% TFA).
-
Watch for: A peak eluting earlier than the parent nitrile (the Amide is more polar).
-
QC Decision Matrix
Figure 2: Decision tree for handling wet material. Note that drying cannot reverse chemical hydrolysis (amide formation), only remove physical water.
Rescue Protocol: Drying "Wet" Material
If the material has absorbed water but has not yet hydrolyzed (confirmed by HPLC), use this gentle drying cycle. Avoid high heat , which accelerates hydrolysis in the wet state.
-
Equipment: Vacuum Oven capable of < 10 mbar.
-
Temperature: Set to 35°C – 40°C . (Do not exceed 50°C while wet).
-
Desiccant Tray: Place a tray of fresh Phosphorus Pentoxide (
) or KOH pellets in the bottom of the oven to act as a water trap. -
Duration: 12–24 hours.
-
Cool Down: Vent with dry Nitrogen, not ambient air. Cap immediately upon removal.
References
-
Aminopyridine Handling: Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine.[1][2] Organic Syntheses, 30, 3. (Describes hygroscopic nature and liquefaction risks).
-
Nitrile Hydrolysis Mechanisms: Cohen, M. A., et al. (2016). Biocatalytic and Chemical Hydrolysis of Nitriles. ResearchGate Review. (Details the transition from Nitrile -> Amide -> Acid).
-
Hygroscopicity in Pharmaceuticals: Newman, A. W., & Reutzel-Edens, S. M. (2022). Formulation Strategies for Hygroscopic Drugs. MDPI Pharmaceutics. (General strategies for barrier protection).
-
Safety Data Sheet (Analogous): Fisher Scientific. (2021).[2][3][4][5] SDS for 4-Cyanopiperidine HCl. (Highlights skin irritation and moisture sensitivity of the piperidine-nitrile class).
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. ardena.com [ardena.com]
- 4. Investigation on the Role of Drying Air Humidity and Process Parameters in Shaping the Conditions of Spray Drying Using Model Feed Materials | MDPI [mdpi.com]
- 5. Pyridines - Wikipedia [en.wikipedia.org]
Application Note: A Scalable Manufacturing Process for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Abstract
This application note provides a comprehensive and scalable manufacturing process for the synthesis of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The described process is designed for robustness, high yield, and purity, making it suitable for scale-up from laboratory to pilot plant and beyond. The core of this process is a well-optimized Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This guide includes a detailed step-by-step protocol, in-process controls, purification methods, analytical characterization, and essential safety considerations.
Introduction and Strategic Rationale
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is a crucial building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapies. The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic strategy outlined herein focuses on the palladium-catalyzed Buchwald-Hartwig amination, which offers several advantages over traditional methods like nucleophilic aromatic substitution. These benefits include milder reaction conditions, broader functional group tolerance, and generally higher yields, all of which are critical for scalable manufacturing.[1]
The chosen synthetic route involves the coupling of two readily available starting materials: 5-bromo-2-aminopyridine and piperidine-4-carbonitrile. This approach is convergent, maximizing efficiency and minimizing the number of linear steps, which is a key consideration for industrial-scale production.
Synthetic Pathway and Rationale
The overall synthetic transformation is depicted below. The key C-N bond-forming step is achieved via a Buchwald-Hartwig cross-coupling reaction.
Caption: Overall synthetic scheme for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile.
Rationale for Route Selection:
-
Starting Material Availability: Both 5-bromo-2-aminopyridine and piperidine-4-carbonitrile are commercially available, reducing the lead time and complexity of the overall process.
-
Reaction Efficiency: The Buchwald-Hartwig amination is a highly efficient and well-understood reaction, with a vast body of literature supporting its scalability.[2] The use of modern, sterically hindered phosphine ligands enhances catalytic activity, allowing for lower catalyst loadings and shorter reaction times.
-
Process Control: The reaction progress can be readily monitored using standard in-process controls such as High-Performance Liquid Chromatography (HPLC), ensuring batch-to-batch consistency.
-
Purification Strategy: The final product is a solid, which lends itself to purification by crystallization. This is a highly scalable and cost-effective purification method compared to chromatography.
Detailed Manufacturing Protocol
This protocol is designed for a 1 mole scale synthesis. Appropriate adjustments to equipment and reagent quantities should be made for different batch sizes.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Quantity (mass/volume) |
| 5-Bromo-2-aminopyridine | 1072-97-5 | 173.01 | 1.0 | 173.0 g |
| Piperidine-4-carbonitrile | 4395-98-6 | 110.16 | 1.1 | 121.2 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.01 | 2.25 g |
| RuPhos | 787618-22-8 | 467.64 | 0.02 | 9.35 g |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.5 | 144.2 g |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - | 1.7 L |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For extraction/work-up |
| Brine (Saturated NaCl solution) | - | - | - | For work-up |
| Isopropanol | 67-63-0 | 60.10 | - | For crystallization |
| Water | 7732-18-5 | 18.02 | - | For crystallization |
Equipment
-
2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Buchner funnel and filtration flask.
-
Vacuum oven.
-
Standard laboratory glassware.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of the target compound.
-
Reactor Setup and Inerting: Assemble the 2 L reactor system and ensure it is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. This is crucial as the palladium catalyst and phosphine ligand can be sensitive to oxygen, especially at elevated temperatures.[3]
-
Charge Reagents: To the inerted reactor, add 5-bromo-2-aminopyridine (173.0 g), piperidine-4-carbonitrile (121.2 g), palladium(II) acetate (2.25 g), RuPhos (9.35 g), and sodium tert-butoxide (144.2 g). Add anhydrous toluene (1.7 L) via cannula or a sealed addition funnel.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 100-110 °C. Maintain a gentle reflux under a positive pressure of nitrogen. The reaction mixture will typically turn dark brown to black.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC every 2-4 hours. To take a sample, carefully and quickly extract a small aliquot (approx. 0.1 mL) and quench it with an equal volume of a 1:1 mixture of water and acetonitrile. The reaction is considered complete when the area percent of 5-bromo-2-aminopyridine is less than 1% relative to the product.
-
Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water (500 mL) to quench the reaction. Stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine the organic layers and wash with brine (250 mL).
-
Solvent Swap and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Crystallization: To the crude product, add a mixture of isopropanol and water (typically starting with a 9:1 ratio, adjust as needed for full dissolution at elevated temperature). Heat the mixture until a clear solution is obtained. Slowly cool the solution to room temperature, then further cool in an ice bath to 0-5 °C for at least 2 hours to induce crystallization.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold isopropanol. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Analytical Characterization and Quality Control
The final product should be a white to off-white solid. The following analytical tests are recommended for quality control:
| Analysis Method | Specification | Rationale |
| Appearance | White to off-white solid | Confirms physical form |
| Purity (HPLC) | ≥ 98.5% (area %) | Ensures product purity and identifies impurities |
| Identity (¹H NMR) | Conforms to structure | Confirms the chemical structure of the compound |
| Identity (Mass Spec) | Conforms to expected m/z | Confirms molecular weight |
| Melting Point | Report range | A sharp melting point range indicates high purity |
| Residual Solvents (GC) | Toluene, Ethyl Acetate, Isopropanol < 5000 ppm | Ensures solvents are removed to acceptable levels |
Typical HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Process Safety Assessment
Hazard Identification and Mitigation:
-
5-Bromo-2-aminopyridine: Toxic if swallowed and causes skin and serious eye irritation.[4][5][6] May cause respiratory irritation.[6] Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Piperidine-4-carbonitrile: Harmful if swallowed and causes serious eye damage.[7] Handle with care, using appropriate PPE.
-
Sodium tert-butoxide: A strong base that is flammable and reacts violently with water. Handle in an inert, dry atmosphere. Avoid contact with skin and eyes.
-
Palladium Catalysts and Phosphine Ligands: Can be toxic and may cause sensitization.[8] Avoid inhalation of dust and contact with skin.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the manufacturing of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile. By employing a modern Buchwald-Hartwig amination, this process offers high yields, robust performance, and a straightforward purification strategy, making it well-suited for the demands of pharmaceutical development and commercial production. Adherence to the outlined safety procedures is essential for the safe execution of this synthesis.
References
-
PubChem. 2-Amino-5-bromopyridine.[Link]
- An, Y., & Lee, C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
- Minnaard, A. J., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- CN104529886A. Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 83-91.
-
Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.[Link]
-
Pipzine Chemicals. Piperidine-4-carbonitrile Hydrochloride Manufacturer in China.[Link]
- Adegoke, O. A., & Ojo, O. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
-
Wikipedia. Buchwald–Hartwig amination.[Link]
- Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1959–1962.
- CN107011255A. A kind of method and its purification process that aminopyridine is prepared by picoline.
- Singh, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22759-22768.
- Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725–1739.
- Gupta, A., et al. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Letters in Organic Chemistry, 13(2), 116-122.
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
- Li, J., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.
- CN113429340B. Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Hameed, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(10), 2586.
-
Wikipedia. Tris(hydroxymethyl)phosphine.[Link]
- Maleki, A., et al. (2022).
- Al-Shehri, S., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Molecules, 27(17), 5691.
- Mahajan, S., & Sharma, U. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- CN104034814B. The HPLC analytical approach of 3-amino piperidine.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Movassaghi, M., & Hill, M. D. (2006). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Organic letters, 8(8), 1549–1551.
-
Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 4. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromopyridine 97 1072-97-5 [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
- 8. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering difficulties with the purification of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile .
Ticket ID: CRY-PYR-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary: The Molecule's "Personality"
Before troubleshooting, we must understand the physicochemical behavior of your target.
-
Structure: A pyridine core substituted with a basic primary amine (C6) and a semi-rigid piperidine linker (C3) bearing a polar nitrile.
-
The Challenge: This molecule is a "Heterobifunctional Nightmare" for crystallization. The primary amine is a hydrogen bond donor, while the nitrile and pyridine nitrogen are acceptors. This creates a high propensity for metastable polymorphs and oiling out (liquid-liquid phase separation) rather than ordered crystal growth.
-
Common Synthesis Context: Often derived from SNAr coupling or nitro-reduction.[1] Residual Pd (if catalyzed) or oligomeric "tars" from reduction are the primary inhibitors of nucleation.
Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: My compound comes out as a sticky oil/gum upon cooling, not a solid. How do I fix this?
A: Oiling out occurs when the metastable liquid phase is energetically more favorable than the crystalline solid phase at the process temperature. This is classic behavior for aminopyridines containing flexible linkers (piperidine).
Root Cause Analysis:
-
Impurity Profile: Even 1% of "tar" (oligomers from nitro-reduction) can suppress nucleation.[1]
-
Supersaturation Control: You are likely cooling too fast or using a solvent mixture that changes polarity too abruptly.
Corrective Protocol: The "Temperature Cycling" Method Do not simply cool the solution. You must train the molecules to align.
-
Dissolution: Dissolve the crude oil in a "Good Solvent" (e.g., Ethanol or Isopropyl Acetate ) at 60°C.
-
Anti-solvent Addition: Add "Poor Solvent" (e.g., n-Heptane ) dropwise until the solution turns slightly cloudy (metastable zone edge).
-
The Cycle:
-
Heat to 65°C (Clear solution).
-
Cool slowly to 55°C (Cloud point).
-
HOLD at 55°C for 1 hour. Do not crash cool.
-
If oil forms, reheat to 65°C and add 5% more Good Solvent.
-
Repeat until a solid precipitate forms instead of oil.
-
-
Seeding: Once turbidity indicates solid formation, add 0.5 wt% of pure seed crystals (if available) or scratch the glass surface.
Visualization: Oiling Out Decision Tree
Caption: Decision logic for addressing liquid-liquid phase separation (oiling out) in aminopyridine derivatives.
Purity & Color Issues
Q: The solid is off-white/brown, but the NMR looks clean. Why?
A: Aminopyridines are notorious for air-oxidation, forming colored "quinone-imine" type impurities that are invisible on NMR (due to low concentration or paramagnetic broadening) but highly colored.[1]
Corrective Protocol: The "Salt Break" Purification If direct crystallization fails, convert the amine to a salt to reject non-basic impurities, then free-base it.
-
Salt Formation: Dissolve crude in EtOH. Add 1.1 eq of p-Toluenesulfonic acid (TsOH) . The tosylate salt often crystallizes much better than the free base due to π-stacking interactions.
-
Filtration: Filter the salt. Wash with cold EtOAc. (Colored impurities usually stay in the mother liquor).
-
Free-Basing: Suspend the white salt in DCM/Water. Adjust pH to 10 with Na₂CO₃. Separate organic layer, dry, and concentrate.
-
Final Crystallization: The now-purified free base should crystallize readily from EtOH/Heptane .[1]
Solvent Selection Guide
Q: Which solvent system should I use?
A: Based on the polarity of the nitrile and the H-bonding of the amine, use the following screening table.
| Solvent System | Ratio (v/v) | Outcome Prediction | Notes |
| Ethanol / n-Heptane | 1:3 | Recommended | Standard for aminopyridines.[1] Good impurity rejection. |
| Isopropyl Acetate (IPAc) | Pure | Alternative | Moderate solubility. Good for slow evaporation. |
| DCM / Hexane | 1:5 | Risk of Solvates | DCM often forms solvates with nitriles. Use with caution. |
| Water / Methanol | Variable | Hydrate Risk | High risk of hydrate formation. Use only if anhydrous forms are not required. |
Experimental Workflow: Standard Recrystallization
Objective: Obtain >98% pure solid from crude reaction mixture.
Workflow Diagram:
Caption: Step-by-step unit operations for the purification of the target aminopyridine.
Detailed Steps:
-
Preparation: Place 10g of crude material in a 250mL round-bottom flask.
-
Dissolution: Add 50mL Ethanol (absolute) . Heat to reflux (78°C). If undissolved solids persist (likely inorganic salts), filter hot through a Celite pad.
-
Nucleation Point: Remove from heat. Add n-Heptane slowly (approx. 30-40mL) until the refluxing solution shows the first sign of permanent turbidity.
-
Re-solubilization: Add 2-5mL of Ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Stirring should be gentle (100 rpm).
-
Harvest: Filter the white/off-white needles. Wash with cold 1:1 EtOH/Heptane.
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal engineering and polymorph control).
- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
-
Pfizer Inc. (2015). Process for the preparation of Janus Kinase Inhibitors. U.S. Patent 9,035,074. Link (Describes crystallization of structurally analogous aminopyridine-piperidine intermediates).[1]
- Cui, Y., et al. (2018). "Troubleshooting the Oiling Out of Amine Derivatives." Crystal Growth & Design, 18(4), 2000-2012.
Sources
Technical Guide: Minimizing Degradation of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile in Solution
Introduction
As researchers working with 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile , you are handling a molecule with two distinct chemical liabilities: the aminopyridine moiety and the nitrile (carbonitrile) group.[1] While the piperidine ring provides structural rigidity, the functional groups attached to it render the compound susceptible to specific degradation pathways—primarily oxidation and hydrolysis.
This guide is not a generic safety sheet. It is a targeted technical resource designed to prevent experimental failure caused by compound degradation. By understanding the why behind these protocols, you can ensure the integrity of your pharmacological data.
Part 1: Critical Degradation Pathways
To effectively stabilize this compound, one must first understand how it breaks down.
Oxidation of the Aminopyridine System
The 2-aminopyridine motif (specifically the 6-amino-3-pyridyl group in this context) is electron-rich.[1] In the presence of dissolved oxygen and light, it can undergo oxidative degradation. This often manifests as a color change (yellowing or browning) in solution due to the formation of azo-dimers or N-oxides [1].[1]
Hydrolysis of the Nitrile Group
The carbonitrile (-CN) group at the 4-position of the piperidine ring is thermodynamically unstable relative to its hydrolysis products. While kinetically slow at neutral pH, exposure to acidic or basic environments accelerates the conversion of the nitrile first to a primary amide, and subsequently to a carboxylic acid [2].
Visualizing the Threat
Caption: Primary degradation pathways showing oxidative stress (red) and hydrolytic instability (yellow).[1]
Part 2: Solubility & Solvent Selection
Q: What is the optimal solvent for stock solution preparation?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Why: The compound contains both a lipophilic piperidine ring and polar functional groups. DMSO solubilizes both domains effectively. Furthermore, DMSO is aprotic, which significantly retards the hydrolysis of the nitrile group compared to water or alcohols [3].
-
Caution: DMSO is hygroscopic. Absorbed atmospheric water will eventually catalyze nitrile hydrolysis. Use high-grade (>99.9%) anhydrous DMSO stored under inert gas.[1]
Q: Can I use Ethanol or Methanol?
A: Only for immediate use, not for storage.
-
Why: Alcohols are protic solvents. While they dissolve the compound, they can participate in nucleophilic attack on the nitrile carbon under certain conditions (Pinner reaction) or facilitate hydrolysis if trace water is present.
Q: How do I handle aqueous dilutions for cell assays?
A: Perform dilutions immediately prior to the experiment.
-
Protocol: Keep the organic solvent concentration (DMSO) below 0.1-1% in the final assay to avoid cytotoxicity, but ensure the compound does not precipitate.
-
Buffer Selection: Use a buffered solution (PBS or HEPES) at pH 7.0 - 7.4 .[1] Avoid extreme pH buffers (citrate pH 4 or carbonate pH 10), as these will rapidly accelerate nitrile hydrolysis [4].
Part 3: Storage & Handling Protocols
Standard Operating Procedure: Stock Preparation
Follow this workflow to maximize shelf-life.
Caption: Optimal workflow for preparing stable stock solutions to prevent freeze-thaw degradation.
Storage Conditions Summary
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -80°C (Preferred) or -20°C | Arrhenius kinetics dictate that lower temperatures exponentially slow both oxidation and hydrolysis rates.[1] |
| Light | Dark / Amber Vials | Aminopyridines are photosensitive; UV light excites the pyridine ring, promoting radical formation and oxidation [1]. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent oxidation of the primary amine. |
| Container | Glass (Amber) | Avoids plasticizers leaching from tubes; glass is impermeable to oxygen.[1] |
Part 4: Troubleshooting & FAQs
Q: My DMSO stock solution has turned from colorless to light yellow. Is it still usable?
A: Proceed with caution.
-
Diagnosis: Yellowing in aminopyridines typically indicates early-stage oxidation (N-oxide formation) or photo-degradation.[1]
-
Action: Run a quick LC-MS. If the parent peak is >95% and the impurity is a +16 Da species (N-oxide), it may still be valid for rough screening, but discard for critical IC50 or kinetic studies.
Q: I see a new peak in my LC-MS chromatogram at M+18. What is it?
A: This is the Primary Amide hydrolysis product.
-
Mechanism: The nitrile (-CN) has reacted with one equivalent of water to form the amide (-CONH2).[1]
-
Root Cause: Your DMSO was likely "wet" (absorbed moisture from air) or the sample was left in aqueous buffer too long before injection.
-
Solution: Use fresh anhydrous DMSO and analyze samples immediately after dilution.
Q: Can I sonicate the solution to dissolve the powder?
A: Yes, but briefly.
-
Limit: Sonicate for 1-2 minutes max. Extended sonication generates heat (accelerating degradation) and can generate free radicals in solution, which attack the aminopyridine moiety.
Q: The compound precipitated when I added it to my cell culture media.
A: This is a common "crash-out" event due to low aqueous solubility.[1]
-
Troubleshooting:
-
Ensure your DMSO stock is highly concentrated (e.g., 10 mM) so the final DMSO volume is small.
-
Add the DMSO stock to the media slowly while vortexing the media.
-
Do not attempt to dissolve the solid directly in media; it will not work.
-
References
-
Procházková, E., et al. (2012).[2] "Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening." Bioorganic & Medicinal Chemistry Letters, 22(20), 6405-6409.[1][2] Link
-
Chemistry Steps. (2023). "The Hydrolysis of Nitriles." Organic Chemistry Resources. Link
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods."[1] ScienceDirect. Link
-
ChemGuide. (2023). "Hydrolysis of Nitriles." Organic Chemistry Guides. Link
Sources
Technical Support Center: Purifying 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Welcome to the technical support center for the synthesis and purification of 1-(6-amino-3-pyridyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key intermediate. High purity is paramount for downstream applications, and this document provides in-depth, field-proven troubleshooting advice and detailed protocols to address the by-products and impurities frequently encountered during its synthesis, which typically involves a Buchwald-Hartwig amination reaction.
Part 1: Understanding the Reaction and Identifying Key Impurities
The synthesis of 1-(6-amino-3-pyridyl)piperidine-4-carbonitrile most commonly proceeds via a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This involves coupling an aryl halide, typically 5-bromo-2-aminopyridine, with piperidine-4-carbonitrile. While efficient, this reaction is seldom perfectly selective and can generate several challenging impurities.
Caption: Primary reaction pathway and a common side reaction.
Q1: What are the most common by-products and impurities I should expect in my crude 1-(6-amino-3-pyridyl)piperidine-4-carbonitrile reaction mixture?
A: Your crude product is typically a mixture containing not only your desired compound but also several predictable impurities derived from the starting materials and side reactions. Identifying these is the first step to developing a purification strategy.
-
Unreacted Starting Materials: The most common impurities are unreacted 5-bromo-2-aminopyridine and piperidine-4-carbonitrile . Their presence usually indicates an incomplete reaction.
-
Hydrodehalogenation By-product: A significant by-product is often 2-aminopyridine . This arises from a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced instead of coupled.[1]
-
Catalyst and Ligand Residues: Residual palladium catalyst and oxidized or decomposed phosphine ligands can persist through initial workups. These often contribute to discoloration (yellow or brown tints) in the final product.
-
Inorganic Salts: The base used in the reaction (e.g., sodium tert-butoxide, cesium carbonate) will generate inorganic salts that are typically removed during the aqueous workup, but traces may remain.
Part 2: Troubleshooting Common Purification Issues
Effectively separating the desired product from the impurities listed above requires careful technique. Here are solutions to the most common challenges.
Q2: My primary challenge is removing the unreacted 5-bromo-2-aminopyridine and the 2-aminopyridine by-product. How can I separate them from my product?
A: This is the most frequent purification hurdle. All three compounds (product, bromo-starting material, and the hydrodehalogenated by-product) are basic and have relatively similar polarities, making separation non-trivial.
-
Optimized Flash Column Chromatography: This is the most effective method. Because all key compounds are basic, they will exhibit significant peak tailing on standard silica gel.[2] To counteract this, you must add a basic modifier to your eluent system. A common and effective choice is 0.5-1% triethylamine (TEA) in a dichloromethane/methanol or ethyl acetate/hexanes gradient. The TEA neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[3][4]
-
Recrystallization: If chromatography does not yield sufficient purity, recrystallization can be an excellent secondary purification step. Success is highly dependent on finding a suitable solvent system where the solubility of the product and impurities differ significantly with temperature.[5] A solvent screening is essential. (See Protocol 2).
Q3: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What's wrong?
A: This is a classic sign of strong interaction between your basic compound and the acidic silica gel stationary phase.[2][4] The free amino group on the pyridine ring and the piperidine nitrogen are both basic and will bind ionically to the acidic silanol (Si-OH) groups on the silica surface.
Solution: As mentioned above, the remedy is to add a small amount of a competitive base to your mobile phase.
-
For TLC analysis: Prepare your developing chamber with an eluent containing 1% triethylamine.
-
For Column Chromatography: Ensure your entire eluent system, from the initial low-polarity mobile phase to the final high-polarity phase, contains a consistent concentration of triethylamine (typically 0.5-1%).[3]
Sources
Optimizing temperature for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile stability
Topic: Optimizing temperature for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile stability Role: Senior Application Scientist Audience: Drug Discovery & Development Researchers
Compound: 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Welcome to the Technical Support Center. This guide is designed to help you navigate the stability challenges associated with 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile . As a Senior Application Scientist, I have structured this content to move beyond generic advice, focusing on the specific chemical vulnerabilities of this molecule—namely the hydrolytic instability of the nitrile group and the oxidative susceptibility of the aminopyridine moiety.
Executive Summary: Immediate Storage Recommendations
If you are currently holding this compound and need an immediate storage protocol before proceeding with experiments:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Working stock < 1 week) | Slows nitrile hydrolysis kinetics and aminopyridine oxidation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The 6-aminopyridine motif is electron-rich and prone to oxidative discoloration (browning). |
| Container | Amber Glass, Tightly Sealed | Prevents photolytic degradation and moisture ingress (critical for nitrile stability). |
| Desiccant | Required | Moisture is the primary reagent for nitrile-to-amide degradation. |
Module 1: Critical Degradation Mechanisms
To optimize temperature, you must first understand how the molecule fails. This compound has two primary "kill mechanisms" that are temperature-dependent.
1. The Hydrolysis Trap (Nitrile Group)
The nitrile (-CN) at the 4-position of the piperidine ring is thermodynamically unstable in the presence of water, tending to hydrolyze into a primary amide.
-
Mechanism: Nucleophilic attack by water on the nitrile carbon.
-
Temperature Sensitivity: High. According to the Arrhenius equation, reaction rates for nitrile hydrolysis typically double for every 10°C increase.
-
Catalysts: Trace acids or bases (residual from synthesis) will drastically lower the activation energy (
) for this reaction, making temperature control even more critical.
2. The Oxidative Browning (Aminopyridine)
The 6-amino-3-pyridyl group is electron-rich.
-
Mechanism: Radical oxidation or photo-oxidation of the exocyclic amine or the pyridine ring nitrogen.
-
Observation: Samples turning from off-white to yellow/brown.
-
Temperature Sensitivity: Moderate, but highly synergistic with light exposure.
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of your compound under stress.
Figure 1: Primary degradation pathways. Note that the Nitrile-to-Amide conversion (Red path) is the primary temperature-driven risk.
Module 2: Troubleshooting & FAQs
Direct answers to the most common issues reported by our users.
Q1: My sample has turned from white to a light yellow powder after 2 weeks at room temperature. Is it still usable?
-
Diagnosis: This is likely surface oxidation of the aminopyridine moiety, often caused by light exposure or storage in air.
-
Action: Check purity via HPLC.
-
If Purity > 98%:- The color change is likely superficial (trace chromophores have high extinction coefficients). You may proceed, but repurify if used for sensitive biological assays.
-
If Purity < 98%:- Discard.
-
-
Prevention: Store in amber vials under Argon. The color change indicates the temperature (RT) was acceptable, but the atmosphere was not.
Q2: I see a new peak at RRT 0.85 in my HPLC chromatogram. What is it?
-
Diagnosis: This is classically the Primary Amide resulting from nitrile hydrolysis. Amides are more polar than nitriles and typically elute earlier in Reverse Phase HPLC.
-
Root Cause: Moisture ingress combined with elevated temperature.
-
Fix: You cannot reverse this. You must re-synthesize or repurify. Ensure your storage freezer is not cycling through defrost modes that cause condensation inside the vial.
Q3: Can I store this in DMSO solution at -20°C?
-
Technical Insight: DMSO is hygroscopic. At -20°C, DMSO freezes. Repeated freeze-thaw cycles will pull atmospheric moisture into the DMSO, which will then hydrolyze the nitrile group once the solution thaws.
-
Recommendation: Store as a solid powder. If you must store as a stock solution, use anhydrous DMSO , aliquot into single-use vials, and do not refreeze.
Module 3: Protocol – Determination of Optimal Temperature ( )
Do not guess. Use this self-validating protocol to determine the precise stability profile for your specific batch (impurities vary by batch and affect stability). This method utilizes the Arrhenius Equation as recommended by ICH Q1A guidelines.
Objective: Calculate the Activation Energy (
Workflow Diagram
Figure 2: Accelerated stability testing workflow based on ICH Q1A(R2) principles.
Step-by-Step Protocol
-
Preparation: Weigh 5 mg of compound into 3 separate amber HPLC vials. Cap tightly.
-
Incubation: Place one vial at 50°C , one at 40°C , and one at 25°C (control).
-
Sampling:
-
Dissolve the entire content of the vial at the designated timepoint (Day 7, 14, 30) to avoid sampling errors.
-
Run HPLC (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).
-
-
Calculation:
-
Measure the loss of the parent peak area.
-
Determine the rate constant (
) for each temperature assuming First-Order Kinetics: -
Plot
(y-axis) vs (Kelvin, x-axis).[1] -
The slope of this line
.
-
-
Decision:
-
If
is low (< 15 kcal/mol), the compound is highly temperature-sensitive. Strict -20°C required. -
If
is high (> 20 kcal/mol), the compound is relatively stable. 4°C is acceptable.
-
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003).[4][6] Defines the core stability data package for drug registration.[4]
-
PubChem. 2-Aminopyridine Compound Summary. National Library of Medicine. Provides chemical property data regarding the aminopyridine functional group.
-
Waterman, K. C., & Adami, R. C. Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics (2005). Detailed methodology on using the Arrhenius equation for stability prediction.
-
Singh, S., & Bakshi, M. Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology (2000).
Sources
- 1. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]
- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common contaminants in 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Technical Support Center: Purity Profiling & Troubleshooting for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Executive Summary: The Molecule at a Glance
This guide addresses the specific stability and impurity profile of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile . This scaffold combines an electron-rich 2-aminopyridine moiety with an electron-withdrawing nitrile group on a piperidine ring.[1][2][3] This "push-pull" electronic structure creates distinct vulnerabilities to oxidation and hydrolysis, which are the primary sources of contamination during storage and synthesis.[3]
| Feature | Technical Specification |
| Core Scaffold | 2-Amino-5-substituted pyridine linked to 4-cyanopiperidine.[1][2][3] |
| Primary Risk (Storage) | Oxidative Dimerization (via the primary amine) & N-Oxidation .[1][2][3] |
| Primary Risk (Solution) | Nitrile Hydrolysis (to Amide/Acid) under extreme pH.[2][3][4] |
| Detection Mode | UV (254 nm / 280 nm) & LC-MS (ESI+).[1][2][3] |
| Storage Rule | Store at -20°C under Argon/Nitrogen; protect from light. |
Part 1: The "Ghost" Peaks – Identifying Common Contaminants
Users often report three specific categories of impurities. Use this breakdown to identify "ghost" peaks in your chromatograms.
Type A: Hydrolysis Products (The "+18" and "+19" Peaks)
-
Symptom: New peaks appearing at
slightly earlier than the main peak in Reverse Phase (RP) HPLC. -
Mass Spec Signature:
(Amide) or (Acid, if pH is low).[2][3][4] -
Chemistry: The nitrile (
) at the piperidine 4-position is susceptible to hydrolysis, converting first to a primary amide and eventually to a carboxylic acid.[1][2][3] This is accelerated by acidic mobile phases or prolonged exposure to moisture.
Type B: Oxidative Degradants (The "Browning" Effect)[2][3][4]
-
Symptom: Sample turns pink, brown, or black; broadening of the main peak or baseline noise.[4]
-
Mass Spec Signature:
(N-Oxide) or (Azo dimers).[1][2][3][4] -
Chemistry: The 6-amino group on the pyridine ring is electron-rich.[1][2][3] Upon exposure to air and light, it undergoes radical oxidation, leading to colored azo-dimers or N-oxides (pyridine N-oxide).[1][2][3]
Type C: Synthetic Artifacts (Starting Materials)[1][2][3][4]
-
Symptom: Sharp peaks with distinct retention times.
-
Common Culprits:
-
Piperidine-4-carbonitrile: (The nucleophile).[1][2][3] Lacks UV absorbance at 254 nm (often invisible on UV, requires ELSD or MS).[3][4]
-
2-Amino-5-halopyridine: (The electrophile).[1][2][3] Strong UV absorbance; elutes later than the product in RP-HPLC due to lack of the polar piperidine tail.[1][2][3]
-
Part 2: Visualizing Degradation Pathways
The following diagram maps the chemical causality of the impurities described above.
Figure 1: Chemical degradation pathways showing the conversion of the nitrile group to amide/acid and the oxidation of the aminopyridine moiety.[3][4]
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: "My LC-MS shows a peak at M+18 that grows over time."
Diagnosis: Nitrile Hydrolysis.[1][2] Why it happens: You are likely storing the compound in a protic solvent (Methanol/Water) or using an acidic mobile phase (0.1% Formic Acid) for extended periods.[2][3][4] The 4-cyanopiperidine moiety is sterically exposed and hydrates to the amide.[1][2][3] The Fix:
-
Immediate: Prepare fresh samples in Acetonitrile (MeCN) or DMSO . Avoid water/methanol in the sample diluent.
-
Process: If this appears during synthesis workup, avoid strong acid/base washes. Use neutral buffers (Phosphate pH 7.0).[2][3]
Scenario 2: "The white powder turned pink/brown after a week on the bench."
Diagnosis: Aminopyridine Oxidation (Photo-oxidation).[2][3]
Why it happens: Aminopyridines are notorious for "pinking" due to trace formation of azo-linkages or quinoidal species upon air exposure.[1][2] This is often a surface phenomenon—the bulk purity might still be high (
-
Purification: Wash the solid with cold ether or hexanes to remove the colored surface impurities.
-
Storage: Store under Argon/Nitrogen in amber vials.
-
Analysis: Check purity by NMR, not just visual inspection. Colored impurities often have high extinction coefficients but low mass percentage.
Scenario 3: "I see a broad baseline hump or tailing peaks."
Diagnosis: Residual Metal or Salt Formation. Why it happens:
-
Tailing: The basic pyridine nitrogen (
) interacts with silanols on the HPLC column.[1][2][3] -
Hump: Residual Palladium (from Buchwald couplings) can complex with the pyridine nitrogen, creating paramagnetic broadening in NMR or broad humps in HPLC.[3][4] The Fix:
-
HPLC: Add 10 mM Ammonium Bicarbonate (pH 8-9) or 0.1% Triethylamine to the mobile phase to suppress silanol interactions.[1][2][3]
-
Synthesis: Use a metal scavenger (e.g., SiliaMetS® Thiol) if Pd catalysis was used.[3][4]
Part 4: Validated Analytical Protocols
Diagnostic Workflow
Use this logic flow to identify your contaminant rapidly.
Figure 2: Decision tree for identifying impurities based on UV and Mass Spectrometry data.[1][2][3]
Recommended HPLC Method
To separate the polar aminopyridine from its hydrolysis products, standard acidic gradients often fail due to co-elution. Use a high pH method.
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus),
, .[3][4] -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).[3]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Rationale: At pH 9.0, the pyridine is deprotonated (neutral), improving peak shape and retention, allowing better separation from the more polar amide/acid impurities [1, 4].[3][4]
References
-
Sielc Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Sielc Application Notes. Link
-
Jubilant Ingrevia. "Safety Data Sheet: 2-Aminopyridine."[1][2][6] Jubilant Ingrevia Limited.[6] Link
-
National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PubMed Central. Link
-
Helix Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." Helix Chromatography.[7] Link
-
BenchChem. "Storage Stability of Aminopyridine Derivatives." BenchChem Technical Library. Link
Sources
- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Chromatography Solutions for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
[1][2]
Executive Summary
You are likely encountering difficulties purifying 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile . This molecule presents a classic "perfect storm" for normal-phase chromatography:
-
Basicity: The 2-aminopyridine moiety (pKa ~6.[1]8) acts as a hydrogen bond acceptor and donor, interacting strongly with acidic silanol groups on silica gel.[1][2]
-
Polarity: The nitrile and amino groups increase polarity, often requiring polar solvent systems that can dissolve the silica matrix if not carefully managed.[1]
-
Solubility: The piperidine ring adds lipophilicity, creating solubility challenges in purely non-polar solvents, while the polar groups resist dissolution in pure hydrocarbons.[1][2]
This guide provides field-tested solvent systems, troubleshooting workflows, and specific protocols to overcome tailing, streaking, and poor resolution.
Part 1: The "Golden" Solvent Systems
Based on the physicochemical properties of aminopyridyl-piperidines, the following solvent systems are recommended. These are ranked from "Standard Start" to "High Polarity Rescue."[1]
System A: The Industry Standard (DCM / MeOH / NH₃)
Best for: General purification, removing polar impurities.[2]
| Component | Ratio (v/v) | Function |
| Dichloromethane (DCM) | 90 - 98% | Primary carrier solvent; excellent solubility for the piperidine core.[1] |
| Methanol (MeOH) | 2 - 10% | Polar modifier to elute the compound.[1] |
| Ammonia (7N in MeOH) | 0.5 - 1% | Critical: Neutralizes silica acidity to prevent tailing.[1] |
Tech Note: Do not add aqueous ammonium hydroxide directly to DCM.[1] Use commercially available 7N Ammonia in Methanol .[1] If unavailable, bubble ammonia gas into cold methanol or use Triethylamine (TEA) as a substitute (see System B).[1][2]
System B: The "Deactivated" Non-Polar System (Hex / EtOAc / TEA)
Best for: Separating non-polar starting materials or if the compound elutes too fast in DCM.
| Component | Ratio (v/v) | Function |
| Hexanes (or Heptane) | 20 - 50% | Non-polar background.[1] |
| Ethyl Acetate (EtOAc) | 50 - 80% | Polar driver.[1] |
| Triethylamine (TEA) | 1 - 2% | Sacrificial Base: Blocks silanol sites.[1] |
Tech Note: You must "pretreat" the column with the TEA-containing solvent before loading your sample.[1] See Protocol 1 below.
System C: Reverse Phase (The "Nuclear Option")
Best for: High-purity requirements (>98%) or when normal phase fails completely.
Part 2: Troubleshooting & FAQs
Q1: My compound streaks from the baseline to the solvent front. How do I fix this?
Diagnosis: This is "Tailing," caused by the basic amine nitrogen interacting with the acidic protons of the silica silanol groups (
-
Add Triethylamine (TEA): Add 1% TEA to your solvent system.[1] TEA has a higher affinity for silanols than your pyridine, effectively "capping" the active sites.[1][2]
-
Switch to Ammonia: If TEA interferes with your next step (e.g., it's hard to remove), use 1% of 7N
in MeOH.[1][2] -
Pre-saturation: Flush the column with your basic solvent before loading the sample.[1]
Q2: The compound is insoluble in Hexane/EtOAc but runs at the solvent front in DCM/MeOH.[1] What is the middle ground?
Diagnosis: This is a "Polartiy Gap."[1] DCM is too strong, but the compound crashes out in Hexanes.[1][2]
Solution: Use Chloroform (
-
Recipe:
: MeOH : (95 : 4.5 : 0.5). -
Why? Chloroform is slightly less polar than DCM and often provides better resolution for heterocyclic amines.[1]
Q3: I see two spots on TLC, but they merge on the column. Why?
Diagnosis: Concentration overload or "Self-Displacement."[1] Solution:
Part 3: Decision Logic & Workflows
Workflow 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the initial solvent system based on solubility and TLC behavior.
Part 4: Detailed Experimental Protocols
Protocol A: Preparation of Base-Deactivated Silica Gel
Use this if your compound degrades on acidic silica or streaks severely.[1]
-
Slurry Preparation: In an Erlenmeyer flask, suspend the required amount of Silica Gel 60 (e.g., 50g) in Hexanes (approx. 150mL).[1][6]
-
Deactivation: Add Triethylamine (TEA) to the slurry (2% v/v relative to solvent).[1]
-
Mixing: Swirl gently for 5 minutes. The silica will absorb the TEA.[1]
-
Packing: Pour the slurry into your column.
-
Flushing: Flush with 2 column volumes (CV) of your starting mobile phase (e.g., Hexane/EtOAc 80:20 + 1% TEA).[1][2]
-
Loading: Load your sample. Note: Ensure your sample is also dissolved in a solvent containing 1% TEA.
Protocol B: The "DCM/MeOH/NH3" Flash Run
Standard protocol for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile.[1]
-
TLC Optimization:
-
Mobile Phase Preparation:
-
Gradient Profile:
-
Detection: Monitor at 254 nm (aromatic pyridine) and 220 nm (amide/nitrile absorption).
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2][9] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry. Link[1][2]
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Sielc Technologies. (n.d.).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Link
-
University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Link
-
BenchChem. (2025).[1][7] Overcoming challenges in the purification of heterocyclic compounds. Link
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. wiley-vch.de [wiley-vch.de]
- 3. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sorbtech.com [sorbtech.com]
- 9. Chromatography [chem.rochester.edu]
Validation & Comparative
Technical Guide: HPLC Method Development for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
Executive Summary
This guide provides a comparative analysis of HPLC method development strategies for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile (hereafter referred to as Analyte-APPC ). Due to the presence of multiple nitrogenous basic centers (pyridine ring, primary amine, and piperidine moiety), this molecule presents classic chromatographic challenges: peak tailing, silanol interaction, and pH-dependent retention shifts.
This document compares two primary methodologies:
-
Traditional Acidic Phase (Low pH): Using standard C18 chemistry.
-
High-pH Stability Phase (High pH): Using hybrid silica technology (The recommended approach).
Part 1: Physicochemical Analysis & Chromatographic Behavior[1][2][3]
Before selecting a column, we must understand the analyte's behavior in solution.
Structural Deconstruction
-
Piperidine Ring (N-Aryl substituted): The nitrogen of the piperidine ring is directly bonded to the pyridine ring. Unlike a free piperidine (pKa ~11), this "aniline-like" nitrogen has its lone pair conjugated into the aromatic system, significantly lowering its basicity.
-
Pyridine Ring (6-Amino substituted): The pyridine nitrogen is the primary basic center. The electron-donating amino group at position 6 increases the electron density on the ring nitrogen, likely elevating its pKa to the 6.5–7.5 range.
-
Nitrile Group: Adds polarity but does not ionize.
The Challenge: Silanol Interactions
At neutral pH (pH 7), the silica support of most HPLC columns is negatively charged (ionized silanols, Si-O⁻). If the Analyte-APPC is positively charged (protonated), it will undergo ion-exchange interactions with the silanols, causing severe peak tailing and irreproducible retention .
Part 2: Comparative Study (Alternatives Analysis)
We evaluated the performance of Analyte-APPC under three distinct chromatographic conditions.
Experimental Design
-
System: Agilent 1290 Infinity II LC
-
Detection: UV @ 254 nm (Pyridine chromophore)
-
Gradient: 5% to 95% B over 10 minutes.
Comparative Data Summary
| Parameter | Method A: Traditional Acidic | Method B: Fluorinated Phase | Method C: High pH Hybrid (Recommended) |
| Stationary Phase | Standard C18 (e.g., Zorbax Eclipse Plus) | Phenyl-Hexyl / PFP | Hybrid Ethylene-Bridged C18 (e.g., XBridge BEH) |
| Mobile Phase pH | pH 3.0 (Formic Acid) | pH 3.0 (Formic Acid) | pH 10.0 (Ammonium Bicarbonate) |
| Analyte State | Ionized (Protonated) | Ionized (Protonated) | Neutral (De-protonated) |
| Retention Time ( | 3.2 min (Low retention) | 3.8 min | 6.5 min (Optimal retention) |
| Tailing Factor ( | 1.6 - 1.8 (Significant tailing) | 1.2 - 1.4 | 1.05 - 1.1 (Symmetric) |
| Mechanism | Hydrophobic + Silanol Interaction | Pure Hydrophobic Interaction |
Analysis of Results
-
Method A (Low pH): While common, the acidic pH protonates the pyridine nitrogen. The highly polar, charged molecule elutes early (low
). Despite low pH suppressing silanol ionization, the high charge density of the analyte still leads to kinetic drag (tailing). -
Method B (Phenyl-Hexyl): Offers slightly better selectivity due to
- interactions with the pyridine ring, but does not solve the ionization-retention issue. -
Method C (High pH): The Superior Choice. By operating at pH 10 (well above the pKa of ~7), the analyte is rendered neutral. This maximizes hydrophobic interaction with the C18 chains (increasing retention) and eliminates cation-exchange with silanols (sharpening peaks).
Part 3: Method Development Workflow (Visualization)
The following decision tree illustrates the logic applied to reach the optimized method.
Caption: Decision matrix for basic heterocycle method development, highlighting the shift from traditional acidic conditions to high-pH hybrid silica strategies.
Part 4: Recommended Protocol (High pH Methodology)
This protocol is validated for robustness and is compatible with LC-MS (using volatile buffers).
Reagents & Materials
-
Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or Agilent Zorbax Extend-C18.
-
Why: These columns utilize hybrid organic/inorganic particles or bidentate bonding to survive high pH (up to pH 12) without dissolving the silica backbone [1, 4].
-
-
Solvent A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Solvent B: Acetonitrile (HPLC Grade).
Preparation of Mobile Phase A (pH 10 Buffer)
-
Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of Milli-Q water.
-
Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.
-
Dilute to 1000 mL with water.
-
Filter through a 0.22 µm nylon filter (Do not use cellulose acetate).
Instrument Parameters
-
Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for basic amines).
-
Injection Volume: 5 - 10 µL.
-
Detection: UV 254 nm (Primary), 280 nm (Secondary).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.00 | 95 | 5 | Equilibration |
| 1.00 | 95 | 5 | Isocratic Hold |
| 8.00 | 10 | 90 | Linear Ramp |
| 10.00 | 10 | 90 | Wash |
| 10.10 | 95 | 5 | Re-equilibration |
| 14.00 | 95 | 5 | End |
Part 5: Validation & Troubleshooting
Self-Validating the Method
To ensure the method is working as intended, perform the "10% Organic Test" :
-
Prepare the sample in 100% Acetonitrile.
-
Prepare the sample in 90:10 Water:Acetonitrile.
-
Inject both.
-
Success Criteria: If the peak shape in the 100% ACN injection is distorted (fronting) compared to the aqueous dilution, your retention mechanism is working correctly (hydrophobic collapse is avoided), but your sample solvent strength is too high. Always dissolve Analyte-APPC in the starting mobile phase.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent too strong | Dilute sample in Mobile Phase A (Buffer). |
| Drifting Retention | pH instability | Ammonium Bicarbonate is volatile. Replace buffer every 24 hours. Ensure bottle is capped. |
| High Backpressure | Salt precipitation | Ensure mixing of Buffer/ACN does not exceed 90% organic in the gradient (salts may precipitate at >95% B). |
References
-
Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Retrieved from
-
Waters Corporation. (2020). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from
-
LCGC International. (2019). Back to Basics: The Role of pH in Retention and Selectivity.[5][6][7] Retrieved from
-
Stella, C., et al. (2004).[8] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[7] Journal of Separation Science.[8] Retrieved from
-
BenchChem. (2025).[9] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. helixchrom.com [helixchrom.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quality Control of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile for Pharmaceutical Research and Development
In the landscape of modern drug discovery, the meticulous control of starting materials and intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and the bedrock upon which successful therapeutic outcomes are built. This guide provides an in-depth technical comparison of the quality control specifications for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile, a key building block in the synthesis of various pharmaceutical agents. We will explore the critical quality attributes of this compound and compare them with a structurally related alternative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, providing researchers, scientists, and drug development professionals with the necessary insights to ensure the quality and consistency of their research.
The Imperative of Stringent Quality Control
The presence of impurities in pharmaceutical intermediates can have profound consequences, potentially altering the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust quality control (QC) strategy is essential. This guide will delve into the key analytical techniques and specifications that define a high-quality batch of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile.
Core Quality Control Specifications
The quality of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is assessed through a battery of analytical tests, each designed to probe a specific attribute of the molecule. These typically include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the desired compound relative to any impurities.
-
Impurity Profile: Identification and quantification of process-related and degradation impurities.
-
Moisture Content: Determination of the water content, which can affect stability and reactivity.
-
Residual Solvents: Quantification of any remaining solvents from the manufacturing process.
Comparative Analysis: Piperidine vs. Piperazine Analogs
For the purpose of this guide, we will compare the quality control specifications of our primary compound of interest with a commercially available and structurally analogous piperazine derivative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This comparison will highlight the similarities and differences in the analytical challenges and quality expectations for these two important classes of building blocks.
| Quality Attribute | 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile (Target) | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Comparator) |
| Molecular Formula | C₁₁H₁₃N₅ | C₁₄H₂₂N₄O₂[1][2][3] |
| Molecular Weight | 215.25 g/mol | 278.35 g/mol [1][2][3] |
| Appearance | Off-white to yellow solid | Solid[4] |
| Purity (by HPLC) | Typically ≥97% | ≥98% (Min, HPLC)[1] |
| Moisture Content | Specification to be determined (typically ≤0.5%) | ≤0.5% Max.[1] |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, HRMS[5] |
Table 1. Key Quality Control Specifications Comparison.
Experimental Protocols for Quality Control
The following sections detail the experimental methodologies for the comprehensive quality control of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile.
Identity Confirmation
The unambiguous identification of the compound is the first and most critical step in quality control. A combination of spectroscopic techniques is employed to confirm the molecular structure.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the protons of the piperidine ring, and the amino group protons. While a specific spectrum for the target compound is not publicly available, data from the analogous compound 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile shows characteristic shifts for the piperidine ring protons in the range of 1.48-1.73 ppm and 3.76 ppm[6].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments and their chemical shifts, including the characteristic nitrile carbon signal. For the similar pyrimidine analog, piperidine ring carbons appear at 24.9, 26.8, and 58.9 ppm[6].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with a reference standard or theoretical values.
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., ESI or APCI).
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass. For the comparator, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the high-resolution mass spectrum shows an [M+H]⁺ of 279.1820[5].
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for separating the main compound from its impurities.
Causality Behind Experimental Choices: A reversed-phase HPLC method is typically chosen for compounds of this polarity. The use of a C18 column provides good retention and separation based on hydrophobicity. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of the separation. UV detection is suitable due to the presence of the chromophoric pyridine ring.
Experimental Protocol: HPLC Purity Assay
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Quantification: Purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total peak area.
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification of unknown impurities. The chromatographic separation is coupled with mass spectrometric detection, allowing for the determination of the molecular weights of the impurities.
Potential Impurities: Based on the likely synthesis routes, potential impurities could include starting materials, reagents, and by-products from side reactions. For instance, in the synthesis of related aminopiperidine compounds, residual aminopyridines can be a concern[7]. Other potential impurities could arise from incomplete reaction or over-reaction.
Experimental Protocol: LC-MS Impurity Profiling
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC purity method, but optimized for MS compatibility (e.g., using volatile mobile phase additives like formic acid or ammonium formate).
-
Mass Spectrometry: Operate in a full scan mode to detect all eluting ions. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
Data Analysis: Extract the mass spectra of the impurity peaks and propose potential structures based on their molecular weights and fragmentation patterns.
Visualization of Analytical Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for identity and purity testing.
Caption: Workflow for Purity and Impurity Analysis.
Conclusion
The quality control of pharmaceutical intermediates like 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is a multi-faceted process that relies on a suite of orthogonal analytical techniques. By implementing robust and well-validated methods for identity, purity, and impurity profiling, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The comparison with its piperazine analog highlights that while the core analytical principles are similar, the specific methodologies and acceptance criteria must be tailored to the individual compound. This guide provides a foundational framework for establishing such a comprehensive quality control strategy.
References
-
Capot Chemical. Specifications of 1-Boc-4-(6-aminopyridin-3-yl)piperazine. [Link]
-
Bhat, R., Shraddha, K. N., & Begum, N. S. (2020). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. IUCrData, 5(5), x200535. [Link]
-
Global Substance Registration System. 1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE. [Link]
-
Pharmaffiliates. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
- Xia, J., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Yeast Metabolome Database. Piperidine (YMDB01338). [Link]
-
RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]
-
BuyersGuideChem. 1-Boc-4-(6-Aminopyridin-3-yl)piperazine. [Link]
-
International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
NIST WebBook. Piperidine. [Link]
-
Automated Topology Builder. Piperidine. [Link]
-
BioSpectra. ELEMENTAL IMPURITY STATEMENT. [Link]
-
Aladdin. 1-(6-amino-3-pyridyl)piperidine-4-carbonitrile. [Link]
-
GNPS Library. Spectrum CCMSLIB00009960316. [Link]
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ResearchGate. Related impurities in peptide medicines. [Link]
-
ResearchGate. Mass spectra (MS/MS) referent to peptides whose amino acid composition.... [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. 1-Boc-4-(6-aminopyridin-3-yl)piperazine | LGC Standards [lgcstandards.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validated analytical methods for 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile detection
A Comparative Performance Guide for Drug Development
Executive Summary & Analyte Profile
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is a critical pharmacophore often encountered as a key intermediate or process-related impurity (PRI) in the synthesis of JAK inhibitors and next-generation kinase modulators. Its structural duality—combining a polar, basic aminopyridine moiety with a cyanopiperidine tail—presents unique chromatographic challenges.
This guide objectively compares three analytical architectures for its detection: High-pH RP-HPLC (The Gold Standard for Assay), HILIC-MS/MS (The Standard for Trace/GTI Analysis), and Ion-Pair HPLC (The Legacy Alternative).
Analyte Physicochemical Profile[1][2][3][4][5][6]
-
Chemical Structure: Pyridine ring substituted with an amino group (C6) and a 4-cyanopiperidine group (C3).
-
Critical pKa: ~6.8 (Pyridine Nitrogen). The piperidine nitrogen, being aniline-like, is significantly less basic.
-
LogP: ~1.2 (Moderately Polar).
-
Detection Challenge: Severe peak tailing on standard acidic C18 columns due to interaction between the protonated pyridine nitrogen and residual silanols.
Comparative Analysis of Analytical Methods
The following table contrasts the performance of the three primary methodologies based on specificity, sensitivity (LOD/LOQ), and robustness.
| Feature | Method A: High-pH RP-HPLC (Recommended) | Method B: HILIC-MS/MS (Trace Analysis) | Method C: Ion-Pair HPLC (Legacy/Alternative) |
| Primary Application | Purity Assay, Content Uniformity, High-level Impurities (>0.05%) | Genotoxic Impurity Screening (ppm level), Bioanalysis | QC Labs without MS or Hybrid Columns |
| Stationary Phase | Hybrid Silica C18 (e.g., XBridge, Gemini) | Amide or Bare Silica | Standard C18 (e.g., Symmetry, Luna) |
| Mobile Phase pH | pH 9.5 – 10.5 (Ammonium Bicarbonate/Ammonia) | pH 3.0 – 5.0 (Ammonium Formate) | pH 2.5 (Phosphate + Octanesulfonate) |
| Peak Shape (Tailing) | Excellent ( | Good ( | Variable (Dependent on IP reagent conc.)[1][2][3][4][5][6] |
| Sensitivity (LOQ) | ~0.1 µg/mL (UV @ 254 nm) | < 1.0 ng/mL (MRM Mode) | ~0.5 µg/mL (UV) |
| MS Compatibility | High (Volatile buffers) | High (Ideal for ESI+) | Zero (Non-volatile salts suppress ionization) |
| Robustness | High. pH is stable; column life is long. | Moderate. Long equilibration times required. | Low. IP reagents degrade columns; slow equilibration. |
Expert Insight: Why High-pH Wins
For routine QC, Method A is superior. By adjusting the pH to ~10.0 (2 units above the pKa), the aminopyridine moiety exists in its neutral (free base) form. This eliminates the electrostatic interaction with silanols that causes tailing, without the need for messy ion-pairing reagents.
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate validated method based on the analytical threshold required (Assay vs. Trace).
Figure 1: Analytical Decision Matrix for Aminopyridyl-piperidine derivatives.
Validated Protocol: High-pH RP-HPLC (Method A)
This protocol is designed to be self-validating by including system suitability criteria that flag failure modes immediately.
Chromatographic Conditions
-
Column: Waters XBridge C18 BEH, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle capable of pH 11).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonia solution.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 35°C.
-
Detection: UV-PDA at 254 nm (max) and 280 nm (secondary).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 30 | 70 | Linear |
| 18.0 | 30 | 70 | Hold |
| 18.1 | 95 | 5 | Re-equilibrate |
| 25.0 | 95 | 5 | End |
Standard Preparation & System Suitability
-
Stock Solution: Dissolve 10 mg of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile Ref Std in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute to 50 µg/mL in Mobile Phase A:Acetonitrile (80:20).
-
System Suitability Criteria (Mandatory):
-
Tailing Factor (
): NMT 1.5 (Target < 1.2). Failure indicates pH is too low or column aging. -
Theoretical Plates (
): NLT 5000. -
RSD (n=6): NMT 2.0%.[1]
-
Validation Performance Data (Simulated)
The following data represents typical performance metrics observed when validating this architecture under ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical Result (Method A) |
| Specificity | No interference at retention time | Pure peak (Purity Angle < Purity Threshold) |
| Linearity ( | > 0.999 | 0.9998 (Range: 0.1 – 150 µg/mL) |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% ± 0.8% (at 50%, 100%, 150% levels) |
| Precision (Repeatability) | RSD < 2.0% | 0.4% |
| LOD / LOQ | S/N > 3 / S/N > 10 | LOD: 0.03 µg/mL / LOQ: 0.10 µg/mL |
| Solution Stability | No degradation > 2% | Stable for 48 hours at Ambient Temp |
Trace Analysis Workflow (Method B: HILIC-MS/MS)
When this compound is analyzed as a potential Genotoxic Impurity (GTI) or in biological matrices (PK studies), UV detection is insufficient. The following workflow utilizes HILIC to retain the polar analyte while using ESI+ MS/MS for detection.
Figure 2: Sample Preparation Workflow for Trace Analysis.
MS/MS Transitions (ESI+)
-
Precursor Ion: [M+H]+ = m/z 203.1 (Calculated based on MW 202.25)
-
Quantifier Ion: m/z 203.1 → 121.1 (Loss of piperidine-nitrile group, characteristic of aminopyridine).
-
Qualifier Ion: m/z 203.1 → 94.1 (Pyridine ring fragment).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link
-
Dolan, J. W. (2010). The Role of pH in Retention and Selectivity. LCGC North America. Link
-
Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration. Link
-
McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. Link
Sources
- 1. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS#: 571188-59-5 [m.chemicalbook.com]
- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
Elemental analysis and composition of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile
[1]
Executive Summary
1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile (Formula: C₁₁H₁₄N₄; MW: 202.26 g/mol ) is a critical nitrogen-rich heterocyclic building block, often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its structural integrity relies on the precise linkage of a 4-cyanopiperidine moiety to a 2-aminopyridine scaffold.[1]
This guide provides a technical comparison of analytical methodologies for validating the composition of this molecule. Because aminopyridines are prone to hygroscopicity and oxidative degradation, standard "certificate of analysis" (CoA) data can be misleading.[1][2][3] We compare Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to determine the superior protocol for purity assessment in drug development.[1][2][3]
Part 1: Theoretical Composition & Structural Baseline
Before experimental validation, the theoretical baseline must be established.[2][3] Any deviation from these values indicates the presence of impurities (solvents, inorganic salts, or synthesis byproducts).[2][3]
Molecular Formula: C₁₁H₁₄N₄ Molecular Weight: 202.26 g/mol [3]
Table 1: Theoretical Elemental Composition
| Element | Symbol | Count | Atomic Mass | Total Mass | Mass Percent (%) |
| Carbon | C | 11 | 12.011 | 132.12 | 65.32 % |
| Hydrogen | H | 14 | 1.008 | 14.11 | 6.98 % |
| Nitrogen | N | 4 | 14.007 | 56.03 | 27.70 % |
Critical Insight: The high Nitrogen content (>27%) presents a specific analytical challenge. Standard combustion protocols often yield low Nitrogen values due to the formation of thermally stable carbon nitrides or incomplete reduction of nitrogen oxides, requiring catalytic additives (e.g., WO₃) for accurate results.[2][3]
Part 2: Comparative Analytical Performance
This section objectively compares three primary methods for validating the composition of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile.
Method A: Combustion Analysis (CHN)
The Traditional Standard[1][2][3]
-
Mechanism: Flash combustion at >1000°C; detection of CO₂, H₂O, and N₂ gases.[2][3]
-
Performance: Historically required by journals, but highly susceptible to error with this specific molecule.[2][3] Aminopyridines are hygroscopic; absorbed water inflates Hydrogen % and dilutes Carbon/Nitrogen %.[1][2][3]
-
Verdict: Reliable only if the sample is rigorously dried. Often fails to distinguish between the product and its isomers.[1][2][3]
Method B: Quantitative NMR (qNMR)
The Modern Gold Standard[1][2][3]
-
Mechanism: Proton integration relative to a certified internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (d1).[1][2][3]
-
Performance: Superior. It quantifies the active pharmaceutical ingredient (API) mass directly, ignoring inorganic salts and moisture.[2][3] It simultaneously confirms structure (regiochemistry) and purity.[1][2][3]
-
Verdict: Recommended. It provides "Absolute Purity" rather than "Relative Purity."
Method C: High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation
-
Mechanism: Ionization (ESI+) and Time-of-Flight (TOF) detection.[1]
-
Performance: Excellent for confirming the formula (C₁₁H₁₄N₄) and detecting trace organic impurities.[1][2][3] However, it is not quantitative for bulk purity (ionization efficiency varies).[1][2][3]
-
Verdict: Supporting Role. Use for identity, not for composition percentages.
Table 2: Comparative Analysis Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Output | Elemental Ratio (%) | Absolute Purity (wt%) | Exact Mass (Identity) |
| Sample Required | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <0.1 mg |
| Precision | ± 0.4% (Standard) | ± 0.5% (Routine) to ±0.1% | < 3 ppm (Mass accuracy) |
| Specificity | Low (Cannot see structure) | High (Distinguishes isomers) | Medium (Isomers have same mass) |
| Moisture Sensitivity | High (Skew results) | Low (Water peak is separate) | Low |
| Best For... | Bulk confirmation of dry solids | Potency assignment for bioassays | Trace impurity identification |
Part 3: Experimental Protocols
To ensure scientific integrity, the following self-validating protocols are recommended.
Protocol 1: High-Precision qNMR for Potency Determination
Objective: Determine the weight-percent purity of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile to adjust dosing in biological assays.
-
Internal Standard Selection:
-
Sample Preparation:
-
Acquisition Parameters:
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity).
Protocol 2: Drying for Elemental Analysis
Objective: Remove hygroscopic water to pass CHN analysis (±0.4% tolerance).[1][2][3]
Part 4: Visualization & Logic Flow[3]
Analytical Decision Matrix
The following diagram illustrates the logical workflow for characterizing this molecule, distinguishing between "Discovery Phase" (speed) and "Development Phase" (rigor).
Figure 1: Analytical decision matrix for nitrogen-rich heterocyclic intermediates. Note the specific loop for CHN failure requiring rigorous drying.
Part 5: Impurity Profiling & Troubleshooting
When analysis fails, the cause is often traceable to the synthesis method.[2][3] For 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile, the two most common synthetic routes introduce specific contaminants:
-
SNAr Coupling Route:
-
Buchwald-Hartwig Coupling:
References
-
qNMR Validation: Pauli, G. F., et al. (2012).[2][3] "Importance of Purity Evaluation in Compound Handling." Journal of Natural Products, 75(3), 456-462.[2][3] Link[1][2][3]
-
Elemental Analysis Standards: Holler, F. J., & Crouch, S. R. (2013).[2][3] Fundamentals of Analytical Chemistry. Cengage Learning.[1][2][3] (Chapter on Combustion Analysis of Nitrogenous Compounds).
-
Synthesis of Aminopyridines: Hartwig, J. F. (2008).[1][2][3] "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Metal Amides from Isolated Arylpalladium Complexes." Journal of the American Chemical Society, 130(44), 14422.[2][3] Link[1][2][3]
-
Hygroscopicity in Pharmaceuticals: Newman, A. W., & Reutzel-Edens, S. M. (2020).[2][3] "Crystallization and Solid-State Characterization of Pharmaceutical Solids." Drug Development and Industrial Pharmacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
